REACTION_CXSMILES
|
[CH:1]1([C:4]2[O:8][C:7]([CH2:9][O:10][CH3:11])=[N:6][C:5]=2[CH2:12][C:13]([O:15]CC)=[O:14])[CH2:3][CH2:2]1.Cl>[OH-].[K+]>[CH:1]1([C:4]2[O:8][C:7]([CH2:9][O:10][CH3:11])=[N:6][C:5]=2[CH2:12][C:13]([OH:15])=[O:14])[CH2:2][CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
23.9 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=C(N=C(O1)COC)CC(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 75° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether
|
Type
|
CUSTOM
|
Details
|
crystallized in a refrigerator at −20° C
|
Type
|
CUSTOM
|
Details
|
The precipitated crystals were separated by filtration
|
Type
|
WASH
|
Details
|
washed with cold ether
|
Type
|
CUSTOM
|
Details
|
vacuum-dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |